Vamicamide
Overview
Description
Vamicamide, also known by its chemical name (aR)-rel-a-[(2R)-2-(dimethylamino)propyl]-a-phenyl-2-pyridineacetamide , has the molecular formula C18H23N3O and a molecular weight of 297.39 g/mol . It was initially developed by Astellas Pharma, Inc.
Preparation Methods
The synthetic preparation of Vamicamide involves the following steps:
Synthesis: this compound can be synthesized using established methods
Reaction Conditions: Specific reaction conditions are detailed in the literature. For industrial production, optimization of these conditions is essential to achieve high yields and purity.
Chemical Reactions Analysis
Vamicamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: this compound can participate in substitution reactions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.
Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
Vamicamide has been explored in several scientific fields:
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Researchers study its interactions with biological systems.
Medicine: Investigations focus on its potential therapeutic applications.
Industry: this compound may find use in the development of novel drugs or materials.
Mechanism of Action
The exact mechanism by which Vamicamide exerts its effects is still under investigation. it likely involves interactions with specific molecular targets, possibly related to muscarinic acetylcholine receptors (mAChRs) .
Biological Activity
Vamicamide, chemically known as (+/-)-(2R*, 4R*)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, is a compound primarily investigated for its antimuscarinic properties and potential therapeutic applications in treating urinary frequency and incontinence. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound exhibits a range of biological activities that highlight its potential as an antimuscarinic agent. The following key findings summarize its pharmacological profile:
- Mydriasis Induction : this compound induces mydriasis (pupil dilation) in a dose-dependent manner, with significant effects observed at doses of 10 mg/kg or more in animal models .
- Effects on Locomotor Activity : At doses of 32 mg/kg or higher, this compound increases spontaneous locomotor activity in mice, indicating a stimulatory effect on motor functions .
- Suppression of Convulsions : The compound has shown efficacy in suppressing tonic convulsions in electroconvulsive shock tests at doses of 100 mg/kg .
- Cardiovascular Effects : this compound elevates systemic blood pressure and increases heart rate at oral doses of 10 mg/kg or more without significantly affecting respiratory movements .
Effects on Urinary Bladder Function
This compound's primary therapeutic interest lies in its effects on urinary bladder function. A study evaluated its impact using conscious dog and rat models:
- Increased Bladder Capacity : Oral administration of this compound at doses of 0.32 and 1.0 mg/kg significantly increased bladder capacity without altering residual urine volume or micturition pressure .
- Comparison with Oxybutynin : In comparative studies, this compound demonstrated similar or superior efficacy to oxybutynin, a commonly used antimuscarinic drug for urinary disorders, particularly regarding bladder capacity enhancement .
The biological activity of this compound is primarily attributed to its anticholinergic properties. It competes with acetylcholine at muscarinic receptors, leading to reduced bladder contractions and increased capacity. The following table summarizes the key mechanisms identified:
Case Studies and Clinical Implications
While preclinical studies provide valuable insights into this compound's biological activity, clinical data remain limited. However, the following case studies highlight its potential applications:
- Case Study 1 : In a controlled trial involving dogs with transected hypogastric nerves, this compound significantly improved bladder capacity compared to sham-operated controls. This suggests its potential utility in managing urinary dysfunctions related to nerve damage .
- Case Study 2 : A cohort study involving patients with overactive bladder conditions indicated that this compound may offer a favorable side effect profile compared to traditional antimuscarinics like oxybutynin, which is known for causing xerostomia (dry mouth) due to systemic absorption .
Properties
CAS No. |
132373-81-0 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1 |
InChI Key |
BWNLUIXQIHPUGO-RDTXWAMCSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Isomeric SMILES |
C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.